Product packaging for (3S,5R)-5-Amino-tetrahydro-pyran-3-ol(Cat. No.:)

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol

Cat. No.: B8186431
M. Wt: 117.15 g/mol
InChI Key: SCCVKSIEMVHVOG-UHNVWZDZSA-N
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Description

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral aminopyran derivative of interest in medicinal chemistry and chemical biology research. Compounds featuring the tetrahydro-pyran scaffold functionalized with amino and alcohol groups are recognized as valuable intermediates and core structures for the synthesis of more complex molecules . The stereochemistry of the (3S,5R) configuration is particularly significant for creating molecules with specific three-dimensional interactions, which is crucial in the development of enzyme inhibitors and receptor ligands. As a building block, this compound can be utilized in exploring new chemical space for pharmaceutical development, potentially in areas such as metabolic diseases, given that related pyrrolidine-based molecules have been investigated as active pharmaceutical ingredients for type 2 diabetes . The presence of both hydrogen bond donor (alcohol) and acceptor (amine, ether) groups within a rigid ring system makes it a versatile scaffold for constructing compound libraries. This compound is provided as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B8186431 (3S,5R)-5-Amino-tetrahydro-pyran-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R)-5-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVKSIEMVHVOG-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC[C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s,5r 5 Amino Tetrahydro Pyran 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the (3S,5R)-Aminotetrahydropyranol Scaffold

Retrosynthetic analysis of the (3S,5R)-5-Amino-tetrahydro-pyran-3-ol scaffold reveals several strategic disconnections that can guide the design of an efficient synthesis. The primary challenge lies in the stereocontrolled installation of the C3 hydroxyl and C5 amino groups with the desired (3S, 5R) configuration on the tetrahydropyran (B127337) (THP) ring.

A logical retrosynthetic approach involves a key transformation that forms the heterocyclic ring while concurrently establishing the stereocenters. One powerful strategy is an intramolecular cyclization of an acyclic precursor. For instance, a tethered aminohydroxylation of a suitable allylic alcohol precursor can be an ideal strategy for obtaining the desired aminotetrahydropyran intermediate. nih.gov This disconnection simplifies the target molecule to an open-chain precursor where the stereocenters can be set using established asymmetric methodologies.

Another key disconnection involves functional group interconversion. The amino and hydroxyl groups can be retrosynthetically disconnected to precursor functional groups like azides, epoxides, or carbonyls, which can then be transformed stereoselectively. The tetrahydropyran ring itself can be disconnected via a Prins cyclization or an oxa-Michael reaction, which are powerful methods for forming six-membered oxygen heterocycles.

A simplified retrosynthetic pathway is outlined below:

Disconnection 1: C-N and C-O Bond Formation. The primary amino and secondary alcohol groups can be traced back to a common precursor, such as an epoxy amine or an azido (B1232118) epoxide. This simplifies the target to an acyclic precursor where the stereochemistry is easier to control.

Disconnection 2: Ring Formation. The tetrahydropyran ring can be disconnected at the C-O bond, leading to a linear hydroxy-alkene. An intramolecular cyclization, such as an acid-catalyzed etherification or a tethered aminohydroxylation, can then be employed to form the ring with the desired stereochemistry. nih.gov

Disconnection 3: Chiral Precursor. The acyclic backbone can be traced back to a simple, enantiomerically pure starting material from the chiral pool, such as an amino acid or a carbohydrate.

This analysis highlights that the core synthetic challenge is the diastereoselective formation of the C-O and C-N bonds relative to the existing stereocenters of the precursor.

Stereoselective and Asymmetric Synthesis Strategies for Controlled Chiral Induction

The synthesis of enantiomerically pure this compound relies heavily on stereoselective and asymmetric strategies. These can be broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules, and catalytic asymmetric methods, which employ chiral catalysts to induce stereoselectivity.

The chiral pool approach is a highly effective strategy for asymmetric synthesis, utilizing readily available and inexpensive enantiopure starting materials like amino acids, carbohydrates, and terpenes. mdpi.com

L-Glutamic acid is an attractive starting material for the synthesis of this compound due to its inherent chirality and the presence of functional groups that can be readily manipulated. beilstein-journals.org A plausible synthetic route would involve the selective reduction of the side-chain carboxylic acid, functional group transformations, and a key cyclization step to form the tetrahydropyran ring.

A proposed synthetic sequence starting from L-Glutamic acid is detailed in the table below. This hypothetical pathway illustrates how the stereocenter of the starting amino acid can direct the formation of the new stereocenters in the target molecule.

StepTransformationKey Reagents/ConditionsIntermediate/Product
1Protection of amine and α-carboxylic acidBoc2O; Esterification (e.g., MeOH, H+)N-Boc-L-glutamic acid α-methyl ester
2Selective reduction of γ-carboxylic acidBH3·THF or LiBH4N-Boc-(S)-2-amino-5-hydroxypentanoate
3Introduction of a double bondDehydration or elimination sequenceN-Boc-(S)-2-amino-pent-4-enoate derivative
4Stereoselective dihydroxylationOsO4, NMO (Sharpless asymmetric dihydroxylation)N-Boc-(2S)-2-amino-4,5-dihydroxypentanoate
5Intramolecular cyclization (Oxa-Michael)Acid or base catalysisProtected this compound precursor
6DeprotectionAcidic conditions (e.g., TFA or HCl)This compound

This chiral pool strategy leverages the existing stereocenter of L-glutamic acid to establish the C5 stereocenter of the target molecule. The C3 stereocenter is then installed using a diastereoselective reaction, such as an asymmetric dihydroxylation, where the existing chirality influences the stereochemical outcome.

Catalytic asymmetric synthesis offers a powerful alternative to chiral pool methods, creating chirality from achiral or racemic starting materials through the use of a substoichiometric amount of a chiral catalyst.

Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and osmium, are highly effective for a wide range of asymmetric transformations. For the synthesis of aminotetrahydropyranols, organometallic catalysis can be applied in several key steps.

One advanced strategy involves the direct C-H functionalization of a pre-formed tetrahydropyran ring. For example, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation can be used to install substituents on the THP scaffold with high diastereoselectivity. nih.gov Although this specific example demonstrates arylation, similar principles could be applied to hydroxylation or amination reactions.

Another powerful method is the tethered aminohydroxylation, which can construct the tetrahydropyran ring and install both the amino and hydroxyl groups in a single, stereocontrolled step. nih.gov This reaction often utilizes an osmium catalyst in the presence of a chiral ligand to induce asymmetry. nih.gov

Catalytic SystemTransformationKey FeaturesReference
Pd(II) / Chiral LigandStereoselective C-H FunctionalizationDirectly functionalizes the THP ring; high diastereoselectivity controlled by a transient directing group. nih.gov
Potassium Osmate / Chiral AmineTethered Aminohydroxylation (TAH)Concurrently installs amino and alcohol groups while forming the THP ring; establishes multiple stereocenters. nih.gov
Rhodium / Chiral PhosphineAsymmetric HydrogenationCan be used to reduce a double bond in a tetrahydropyran precursor, setting two adjacent stereocenters.N/A

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a third pillar of asymmetric synthesis alongside organometallic catalysis and biocatalysis. These catalysts operate through various activation modes, such as iminium ion formation, enamine activation, or hydrogen bonding.

For the synthesis of the (3S,5R)-aminotetrahydropyranol scaffold, organocatalysis could be employed in a key ring-forming step. For instance, an intramolecular oxa-Michael addition of a hydroxy-enone precursor could be catalyzed by a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, to set the stereocenters at C3 and C5. The catalyst would activate the substrate by forming a chiral iminium ion or through hydrogen bonding, thereby directing the stereochemical outcome of the cyclization.

Organocatalytic methods are particularly attractive due to their operational simplicity, lower toxicity, and stability compared to many metal-based catalysts. mdpi.com

Catalyst TypeExample CatalystPotential ApplicationMechanism of Action
Chiral AmineProline and its derivativesAsymmetric intramolecular Michael addition to form the THP ring.Enamine or iminium ion activation of the substrate.
Chiral Phosphoric Acid (Brønsted Acid)BINOL-derived phosphoric acidsAsymmetric Prins cyclization or oxa-Michael addition.Activation of the electrophile through hydrogen bonding.
Squaramide (Hydrogen-bond donor)Thiourea or squaramide-based catalystsEnantioselective conjugate additions to form key intermediates.Dual hydrogen-bond activation of both the nucleophile and electrophile.

Diastereoselective Synthetic Routes

One common approach involves the use of chiral pool starting materials, where the inherent stereochemistry of a natural product is leveraged to build the target molecule. For instance, derivatives of carbohydrates or amino acids can serve as precursors, with their stereocenters guiding the formation of new chiral centers during the synthesis.

Asymmetric catalysis, employing chiral catalysts to favor the formation of one diastereomer over others, is another powerful tool. For example, asymmetric aldol (B89426) reactions or Michael additions can be used to set key stereocenters in the acyclic precursor before the cyclization to form the tetrahydropyran ring. The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity.

Key Reaction Pathways for Tetrahydropyran Ring Formation

The construction of the tetrahydropyran ring is a pivotal step in the synthesis of this compound. Several powerful cyclization strategies have been developed for the stereoselective formation of substituted THPs.

Prins Cyclization Reactions for Pyranyl Ring Construction

The Prins cyclization is a powerful and widely utilized method for the construction of tetrahydropyran rings. nih.govbeilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.govbeilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting materials and the reaction conditions, making it a valuable tool for diastereoselective synthesis. nih.govbeilstein-journals.org

The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov The stereoselectivity is often dictated by the preferential formation of a chair-like transition state where bulky substituents adopt equatorial positions. nih.gov Variations of the Prins cyclization, such as the silyl-Prins and Mukaiyama-aldol-Prins reactions, offer alternative pathways with potentially enhanced stereocontrol. beilstein-journals.org

Prins Cyclization Variant Key Features Potential for Stereocontrol
Classical PrinsAcid-catalyzed condensation of a homoallylic alcohol and an aldehyde.Dependent on substrate geometry and reaction conditions.
Silyl-PrinsUtilizes allylsilanes as nucleophiles, often leading to higher stereoselectivity.Can provide excellent control over the formation of cis- or trans-isomers.
Mukaiyama-Aldol-PrinsA cascade reaction that combines a Mukaiyama aldol reaction with a Prins cyclization.Offers a route to highly substituted tetrahydropyrans with multiple stereocenters.

Intramolecular Cyclization Protocols from Functionalized Precursors

Intramolecular cyclization of acyclic precursors containing both a hydroxyl group and a suitable leaving group or an activated double bond is a common and effective strategy for the synthesis of tetrahydropyrans. nih.gov These reactions can be highly stereoselective, with the stereochemistry of the acyclic precursor directly translating to the stereochemistry of the cyclic product.

Methods such as intramolecular Williamson ether synthesis, oxa-Michael additions, and ring-closing metathesis are frequently employed. whiterose.ac.uk In the context of synthesizing this compound, an acyclic precursor with the correct stereochemistry at the hydroxyl and amino-bearing carbons would be cyclized to form the desired tetrahydropyran ring.

For example, an intramolecular hetero-conjugate addition of a hydroxyl group to an α,β-unsaturated ester or ketone within a carefully designed acyclic precursor can lead to the formation of the tetrahydropyran ring with high diastereoselectivity. The stereocenters in the starting material direct the cyclization to favor the formation of the desired (3S,5R) stereoisomer.

Multi-component Reactions and Cascade Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of highly functionalized heterocycles, including tetrahydropyrans. rsc.org Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov

While specific MCRs or cascade reactions leading directly to this compound are not prominently documented, the principles of these methodologies can be applied. For instance, a tandem reaction sequence could be envisioned where the tetrahydropyran ring and its substituents are assembled in a highly controlled manner. An example could be a domino Knoevenagel/Pinner/vinylogous Michael condensation. rsc.org

These approaches are particularly attractive for their ability to generate multiple stereocenters in a single step, often with a high degree of stereocontrol. The development of novel MCRs and cascade reactions remains an active area of research with the potential to streamline the synthesis of complex molecules like the target compound.

Methodologies for the Introduction of the C-5 Amino Functionality

The introduction of the amino group at the C-5 position of the tetrahydropyran ring is a critical step that must be achieved with stereocontrol. This is often accomplished by the reduction of a suitable nitrogen-containing precursor, such as an azide (B81097) or a nitro group.

Reduction of Azido and Nitro Precursors

The reduction of azides and nitro compounds are reliable and widely used methods for the synthesis of primary amines. These functional groups can be introduced into the synthetic precursor at an early stage and then converted to the amine at a later, appropriate step. The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other sensitive functional groups.

For the reduction of an azido group to an amine, a variety of reagents can be employed. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and effective method. Other methods include the use of triphenylphosphine (B44618) (the Staudinger reaction) or various hydride reagents.

The reduction of a nitro group to an amine can also be achieved through catalytic hydrogenation. Additionally, dissolving metal reductions, such as using tin (Sn) or iron (Fe) in the presence of acid, are classic and effective methods for this transformation.

Precursor Reducing Agent General Reaction Conditions
Azide (-N₃)H₂, Pd/CHydrogen atmosphere, various solvents (e.g., methanol, ethanol)
Azide (-N₃)PPh₃, then H₂O (Staudinger Reaction)Typically in ethereal or chlorinated solvents
Nitro (-NO₂)H₂, Pd/C or PtO₂Hydrogen atmosphere, various solvents
Nitro (-NO₂)Sn, HCl or Fe, HClAcidic aqueous conditions

The stereochemical integrity of the carbon center bearing the nitrogen functionality is generally maintained during these reduction reactions, making them ideal for the final step in the synthesis of chiral amines like this compound.

Direct Amination and Reductive Amination Strategies

The introduction of the amine functionality onto the tetrahydropyran ring is a crucial step in the synthesis of this compound. Both direct and reductive amination strategies offer viable pathways, each with its own set of advantages and challenges.

Direct Amination involves the direct substitution of a leaving group, often a hydroxyl group activated in situ, with an amine source. This approach can be synthetically efficient by reducing the number of steps. A common strategy is the "hydrogen-borrowing" or "dehydrogenative amination" catalysis, where a catalyst temporarily oxidizes an alcohol to a transient aldehyde or ketone, which then undergoes condensation with an amine and subsequent reduction by the captured hydrogen equivalents. While powerful, the application of this method to complex, polyfunctional molecules like tetrahydropyranol precursors requires careful catalyst selection to achieve high regio- and stereoselectivity.

Reductive Amination , a cornerstone of amine synthesis, is a widely employed and reliable method. This two-step, one-pot process involves the reaction of a ketone precursor with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of the reaction, with milder, more selective reagents being favored to avoid unwanted side reactions.

Key considerations for these amination strategies are summarized in the table below:

StrategyDescriptionKey Reagents/CatalystsAdvantagesChallenges
Direct Amination Direct replacement of a leaving group (e.g., activated alcohol) with an amine source.Ruthenium, Iridium, or other transition metal catalysts; Ammonia (B1221849) or amine nucleophiles.Atom economy, fewer synthetic steps.Requires specific catalysts, potential for side reactions, control of stereochemistry can be difficult.
Reductive Amination Reaction of a ketone with an amine to form an imine, followed by in situ reduction.Sodium triacetoxyborohydride, sodium cyanoborohydride, platinum oxide with H₂.High yields, good functional group tolerance, reliable and well-established.Requires a ketone precursor, potential for over-alkylation, stereocontrol dependent on substrate and reducing agent.

For the synthesis of this compound, a typical reductive amination approach would involve the preparation of a corresponding ketone, (3S)-3-hydroxy-tetrahydro-pyran-5-one. The stereochemistry at the C3 position would need to be established prior to the amination step. The subsequent reductive amination would then introduce the amino group at the C5 position. The stereochemical outcome of the reduction of the imine intermediate is often influenced by the directing effect of the existing stereocenter at C3 and the choice of reducing agent.

Biocatalytic Approaches for Enantioselective Synthesis and Resolution

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules like this compound.

Enantioselective Synthesis can be achieved using enzymes such as transaminases. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. The use of a chiral transaminase can facilitate the asymmetric synthesis of a chiral amine from a prochiral ketone. For the synthesis of this compound, a transaminase could be employed to directly introduce the amino group at the C5 position of a suitable ketone precursor with high enantioselectivity. The success of this approach hinges on finding a transaminase with the desired substrate specificity and stereoselectivity.

Enzymatic Kinetic Resolution is another valuable biocatalytic strategy. This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used enzymes for kinetic resolution. They can selectively acylate or deacylate one enantiomer of a racemic alcohol or amine.

For the preparation of this compound, a lipase (B570770) could be used to resolve a racemic mixture of a protected aminotetrahydropyranol intermediate. For instance, a racemic mixture of N-acetylated 5-amino-tetrahydro-pyran-3-ol could be subjected to lipase-catalyzed hydrolysis, where the lipase would selectively hydrolyze the acetyl group of one enantiomer, allowing for the separation of the resulting amino alcohol from the unreacted acetylated amine.

The table below summarizes key aspects of these biocatalytic approaches:

Biocatalytic ApproachEnzyme ClassDescriptionApplication to this compound Synthesis
Enantioselective Synthesis TransaminasesAsymmetric transfer of an amino group from a donor to a prochiral ketone.Direct enantioselective amination of a tetrahydropyranone precursor to establish the (5R)-amino stereocenter.
Enzymatic Kinetic Resolution LipasesSelective acylation or hydrolysis of one enantiomer of a racemic mixture.Resolution of a racemic mixture of a protected amino-tetrahydropyranol intermediate to isolate the desired (3S,5R) stereoisomer.

The development of novel enzymes through protein engineering and the optimization of reaction conditions are continually expanding the scope and applicability of biocatalysis in the synthesis of complex pharmaceutical intermediates.

Chemical Reactivity and Derivatization of the 3s,5r 5 Amino Tetrahydro Pyran 3 Ol Scaffold

Reactivity of the Secondary Amine Moiety (e.g., Acylation, Alkylation, Carbamation)

The secondary amine at the C-5 position is a versatile functional group that readily participates in a variety of nucleophilic reactions. Its reactivity is governed by the presence of a lone pair of electrons on the nitrogen atom. byjus.com

Acylation: The amine can be acylated using acid chlorides, anhydrides, or esters to form the corresponding amides. This nucleophilic acyl substitution is a common strategy for introducing a wide range of substituents. byjus.comopenstax.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation. openstax.orglibretexts.org

Alkylation: N-alkylation of the secondary amine can be achieved with alkyl halides. However, these reactions can be challenging to control, as the resulting secondary amine product can compete with the starting material for the alkylating agent, potentially leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt. openstax.orgmsu.edu To achieve selective mono-alkylation, reductive amination is often a preferred method, involving the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

Carbamation: The amine can react with various chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) to form carbamates. This reaction is frequently employed to install protecting groups on the nitrogen atom, which can modulate its reactivity and basicity during multi-step syntheses. nih.gov These carbamates can be selectively removed under specific conditions later in the synthetic sequence. A novel approach termed "extrusive alkylation" allows for the conversion of these carbamates directly into tertiary amines, providing a more step-economical synthetic route. nih.gov

Table 1: Representative Reactions of the Secondary Amine Moiety This table is based on general reactivity principles of secondary amines.

Reaction TypeReagent ClassProductTypical Conditions
AcylationAcid ChlorideAmideBase (e.g., Pyridine), Aprotic Solvent
AlkylationAlkyl HalideTertiary AmineBase, Heat; often leads to mixtures
CarbamationChloroformateCarbamateBase (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane)

Transformations of the Hydroxyl Group at C-3 (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C-3 position offers another site for derivatization, although its reactivity can be influenced by steric hindrance from the tetrahydropyran (B127337) ring.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. Direct esterification with a carboxylic acid often requires an acid catalyst and removal of water to proceed efficiently. rug.nl Lewis acids like zinc triflate (Zn(OTf)₂) have been shown to be effective catalysts for the chemoselective esterification of hydroxyl groups, even in the presence of other sensitive functionalities. researchgate.net The esterification of hydroxyl groups in flavonoid structures has been noted to decrease their antioxidant potential, a factor that could be relevant in the biological evaluation of derivatives. nih.gov

Etherification: Formation of an ether linkage (O-alkylation) can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to avoid competing elimination reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (3S)-5-amino-dihydro-pyran-3-one. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, particularly the secondary amine. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols under mild conditions. Modifying starch through oxidation of its hydroxyl groups is a common industrial process that alters its physicochemical properties. researchgate.net

Table 2: Potential Transformations of the C-3 Hydroxyl Group This table is based on general reactivity principles of secondary alcohols.

Reaction TypeReagent ClassProductTypical Conditions
EsterificationCarboxylic AcidEsterAcid Catalyst (e.g., H₂SO₄), Heat
EtherificationAlkyl HalideEtherStrong Base (e.g., NaH), Aprotic Solvent
OxidationMild Oxidizing AgentKetonee.g., PCC, CH₂Cl₂

Ring Stability and Conformationally Driven Transformations

The tetrahydropyran ring of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol preferentially adopts a chair conformation to minimize angle and torsional strain, similar to cyclohexane (B81311). unicamp.br In this conformation, substituents can occupy either axial or equatorial positions. For 3,5-disubstituted tetrahydropyrans, the thermodynamically most stable conformation is typically the one where the bulky substituents occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

In the (3S,5R) isomer, a diaxial or diequatorial arrangement of the amino and hydroxyl groups is possible. High-level computational studies on monosubstituted tetrahydropyrans have shown that the preference for the equatorial position is influenced by factors like the anomeric effect, although this is more pronounced for substituents at the C-2 position. nih.govresearchgate.net For substituents at C-3 and C-5, steric factors are generally dominant. Therefore, the diequatorial conformation of the (3S,5R) isomer is expected to be the most stable, minimizing steric strain.

This conformational preference has significant implications for reactivity. For instance, reactions that proceed through a transition state requiring an axial substituent, such as certain elimination or ring-opening reactions, may be disfavored. Conversely, the accessibility of the equatorial functional groups will dictate their reactivity with external reagents. Transformations that involve ring expansion or contraction are also possible under specific conditions, often mediated by rearrangement reactions. nih.gov

Regioselective Functionalization of the Tetrahydropyran Ring System

Beyond the inherent reactivity of the amino and hydroxyl groups, derivatization can also be achieved by functionalizing the carbon framework of the tetrahydropyran ring itself. Achieving regioselectivity in these transformations is a significant synthetic challenge.

Strategies for the functionalization of saturated heterocyclic rings often rely on directing effects from existing functional groups or C-H activation methodologies. For instance, the oxygen or nitrogen atom in the this compound scaffold could potentially direct metal-catalyzed C-H functionalization to adjacent positions. While the direct C-H functionalization of tetrahydropyrans is not as extensively developed as for other heterocycles, principles from related systems could be applied. researchgate.net

Alternatively, the synthesis of functionalized tetrahydropyran rings often employs cyclization strategies where the desired substituents are installed on an acyclic precursor before ring formation. Methods like the Prins cyclization or hetero-Diels-Alder reactions allow for the construction of highly substituted THP rings with good stereocontrol. nih.govbeilstein-journals.org These approaches provide a powerful means to access derivatives with functional groups at positions other than C-3 and C-5, which would be difficult to install on the pre-formed ring system.

Spectroscopic Characterization Methodologies for 3s,5r 5 Amino Tetrahydro Pyran 3 Ol and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For stereoisomers like (3S,5R)-5-Amino-tetrahydro-pyran-3-ol, NMR is crucial for determining both the constitution and the relative and absolute stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of aminotetrahydropyranols. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom within the molecule.

The stereochemical arrangement of the amino and hydroxyl groups on the tetrahydropyran (B127337) ring significantly influences the chemical environment of the ring protons and carbons. For instance, axial and equatorial substituents will cause distinct chemical shifts and coupling constants for adjacent protons. In the case of this compound, the relative cis or trans orientation of the amino and hydroxyl groups can be inferred from the coupling constants between the protons at C3, C4, and C5. Generally, larger coupling constants are observed for diaxial proton interactions compared to axial-equatorial or diequatorial interactions.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydropyran Ring System

Position Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
2 3.5 - 4.0 65 - 75
3 3.8 - 4.2 68 - 78
4 1.5 - 2.0 30 - 40
5 3.0 - 3.5 50 - 60

Note: These are generalized chemical shift ranges for protons and carbons in a substituted tetrahydropyran ring and will vary based on the specific substitution pattern and stereochemistry.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of stereoisomers and establishing detailed connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems. For this compound, COSY would be used to confirm the connectivity of the protons around the tetrahydropyran ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. acdlabs.comyoutube.comlibretexts.org This is a critical technique for determining the relative stereochemistry. For this compound, NOESY can reveal the spatial proximity of the protons at C3 and C5, thereby confirming their relative cis or trans orientation. youtube.comyoutube.com For example, a NOESY cross-peak between the axial protons at C3 and C5 would provide strong evidence for a specific diastereomer.

Computational NMR Prediction and Correlation with Experimental Data for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule often requires a comparison of experimental data with computationally predicted values. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for all possible stereoisomers of a molecule. nih.govnih.govniscpr.res.inresearchgate.netivanmr.com By comparing the calculated ¹H and ¹³C NMR data for the (3S,5R), (3R,5S), (3S,5S), and (3R,5R) isomers with the experimental spectra, the absolute configuration can be assigned with a high degree of confidence. nih.govniscpr.res.inresearchgate.net The isomer whose calculated spectrum most closely matches the experimental data is assigned as the correct structure.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high accuracy. nih.govnih.gov This allows for the unambiguous determination of the molecular formula. For this compound (C₅H₁₁NO₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 117.07898.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like aminotetrahydropyranols, often producing a prominent protonated molecular ion [M+H]⁺. researchgate.netnih.govoregonstate.edu Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation. The resulting fragmentation patterns provide valuable structural information. For cyclic ethers and amines, common fragmentation pathways include ring-opening reactions, loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃), and cleavage adjacent to the heteroatoms. uga.edunih.gov Analysis of these fragment ions helps to confirm the presence of the amino and hydroxyl functional groups and the tetrahydropyran ring structure.

Table 2: Predicted Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₁₁NO₂
Exact Mass 117.07898 u
[M+H]⁺ 118.08628 u

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the amine (-NH2) group, and the C-O-C ether linkage within the tetrahydropyran ring.

The presence of the hydroxyl group would be indicated by a strong, broad absorption band in the region of 3400-3650 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The primary amine group would give rise to two distinct, sharper peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com The C-N stretching vibration of the aliphatic amine would be expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com Additionally, the C-O stretching of the alcohol and the ether linkage would appear in the fingerprint region, typically between 1050 and 1260 cm⁻¹. While IR spectroscopy is invaluable for confirming the presence of these functional groups, it does not provide information about the stereochemistry of the molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH)3400-3650O-H Stretch (broad)
Primary Amine (-NH₂)3300-3500N-H Stretch (two sharp peaks)
Ether (C-O-C)1050-1260C-O Stretch
Alcohol (C-OH)1050-1260C-O Stretch
Aliphatic Amine (C-N)1250-1020C-N Stretch

This table is based on typical ranges for these functional groups and serves as a predictive guide.

Chiroptical Methods for Absolute Configuration Determination

To determine the absolute configuration of a chiral molecule like this compound, chiroptical methods that rely on the differential interaction of the molecule with polarized light are essential.

Optical rotation is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org Each enantiomer of a chiral molecule will rotate the light to an equal but opposite degree. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength of light). For this compound, a non-zero specific rotation value would be expected, confirming its chiral nature. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is determined experimentally and is a key characteristic of this specific stereoisomer. In contrast, a racemic mixture of this compound and its enantiomer, (3R,5S)-5-Amino-tetrahydro-pyran-3-ol, would exhibit no optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms. A CD spectrum provides information about the stereochemistry of a molecule, and for a compound like this compound, it would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths. The CD spectrum of its enantiomer would be a mirror image. While detailed theoretical calculations are often required to correlate the observed CD spectrum with a specific absolute configuration, it remains a powerful tool for stereochemical analysis.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed map of electron density, from which the positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously confirm the cis or trans relationship between the amino and hydroxyl groups and their equatorial or axial positions on the tetrahydropyran ring. Furthermore, through the use of anomalous dispersion, the absolute configuration of the chiral centers (3S, 5R) could be definitively established. While no specific crystal structure for this compound is readily available in the public domain, analysis of closely related aminocyclohexanol derivatives has demonstrated the power of this technique in confirming stereochemical assignments. mdpi.com

Table 2: Summary of Spectroscopic Methods and Information Gained

Spectroscopic MethodType of Information ProvidedRelevance to this compound
Infrared (IR) SpectroscopyIdentification of functional groupsConfirms presence of -OH, -NH₂, and C-O-C groups
Optical RotationMeasurement of chiralityConfirms the molecule is chiral and provides a characteristic physical constant
Circular Dichroism (CD)Determination of absolute configurationProvides a unique spectral fingerprint of the stereochemistry
X-ray CrystallographyPrecise 3D structure and absolute configurationThe most definitive method for structural elucidation, if a suitable crystal is available

Computational and Theoretical Studies of 3s,5r 5 Amino Tetrahydro Pyran 3 Ol and Analogues

Quantum Chemical Calculations for Conformational Analysis and Energetics

The three-dimensional structure of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol is not static; the flexible six-membered ring can adopt various conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relative stabilities and geometric parameters of these conformers.

The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives, and this holds true for the tetrahydropyran (B127337) ring. For this compound, two principal chair conformations are possible, differing in the axial or equatorial orientation of the amino and hydroxyl substituents. Computational studies on analogous substituted tetrahydropyrans indicate that the relative energies of these conformers are influenced by a delicate balance of steric and stereoelectronic effects, such as the anomeric effect.

In the absence of specific computational data for this compound in the available literature, a hypothetical conformational analysis based on principles observed in similar systems can be constructed. The two chair conformations would place the substituents in either diaxial or diequatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric strain. However, the presence of heteroatoms in the ring and polar substituents can lead to stabilizing anomeric or gauche interactions, which might favor an axial orientation in some cases.

ConformerSubstituent OrientationsRelative Energy (kcal/mol) (Hypothetical)Key Dihedral Angles (°) (Hypothetical)
Chair 1 (Diequatorial)3-OH (eq), 5-NH2 (eq)0.00O-C2-C3-C4: ~55, C4-C5-C6-O: ~-55
Chair 2 (Diaxial)3-OH (ax), 5-NH2 (ax)> 2.0O-C2-C3-C4: ~-55, C4-C5-C6-O: ~55
Twist-Boat-> 5.0-
Boat-> 6.0-

Note: The relative energies and dihedral angles in the table above are hypothetical and serve to illustrate the expected trends based on general conformational analysis of substituted tetrahydropyrans. Accurate values would require specific DFT calculations for this compound. The boat and twist-boat conformations are significantly higher in energy due to eclipsing interactions and flagpole steric strain. byjus.comlibretexts.orgyoutube.commasterorganicchemistry.com

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, serve as a crucial tool for structure verification and assignment. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.netimist.ma

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the unambiguous assignment of the experimentally observed signals. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the molecule's conformation. By performing Boltzmann averaging of the calculated chemical shifts of the low-energy conformers, a more accurate prediction that accounts for the conformational flexibility of the molecule can be obtained.

Similarly, the calculation of vibrational frequencies using DFT can provide a theoretical IR spectrum. Comparison with the experimental IR spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as O-H stretching, N-H stretching, and C-O stretching. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.govnih.govarxiv.orgresearchgate.netmdpi.com

ParameterPredicted Value (Hypothetical)Experimental Value (Hypothetical)Method of Prediction
¹³C NMR (C3)~65 ppm~68 ppmGIAO-DFT (B3LYP/6-31G)
¹³C NMR (C5)~50 ppm~52 ppmGIAO-DFT (B3LYP/6-31G)
¹H NMR (H3)~3.8 ppm~4.0 ppmGIAO-DFT (B3LYP/6-31G)
¹H NMR (H5)~3.1 ppm~3.3 ppmGIAO-DFT (B3LYP/6-31G)
IR Freq. (O-H stretch)~3400 cm⁻¹~3350 cm⁻¹DFT (B3LYP/6-31G)
IR Freq. (N-H stretch)~3300 cm⁻¹~3280 cm⁻¹DFT (B3LYP/6-31G)

Note: The predicted and experimental values in this table are hypothetical and for illustrative purposes. The accuracy of the predictions depends heavily on the level of theory, basis set, and inclusion of solvent effects in the calculations. researchgate.netnih.govwikipedia.orgnrel.gov

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and optimizing synthetic routes. Computational chemistry, particularly the calculation of potential energy surfaces and the location of transition states, provides invaluable insights into reaction pathways. For the synthesis of this compound, a key step could involve the reductive amination of a corresponding ketohydroxypyran or the intramolecular cyclization of an amino-epoxy alcohol.

DFT calculations can be employed to model these reaction pathways. By identifying the transition state structures and calculating their energies, the activation barriers for different potential mechanisms can be determined, allowing for the prediction of the most favorable reaction pathway. Transition state theory provides a framework for relating the calculated activation energies to the reaction rates. nih.govnih.govresearchgate.netorganic-chemistry.orgrsc.org

For instance, in a reductive amination pathway, computational studies can elucidate the mechanism of imine or enamine formation and the subsequent hydride transfer from a reducing agent like sodium triacetoxyborohydride. nih.govnih.govrsc.orgscholaris.ca In an intramolecular cyclization of an amino-epoxy alcohol, calculations can determine the regioselectivity of the epoxide opening (i.e., attack at the C4 or C5 position) by comparing the activation energies of the corresponding transition states. researchgate.netrsc.orgrsc.org

Reaction Step (Hypothetical)Reactant(s)ProductTransition State Energy (kcal/mol) (Hypothetical)Key Geometric Parameters of TS (Hypothetical)
Imine FormationDihydroxypyranone + Ammonia (B1221849)Iminohydroxypyran15-20C=O bond lengthening, N-C bond forming
Hydride TransferIminohydroxypyran + [H]⁻This compound10-15H-C bond forming, C=N bond lengthening
Epoxide Ring OpeningAmino-epoxy-alcoholThis compound12-18N-C bond forming, C-O epoxide bond breaking

Note: The values presented in this table are hypothetical and intended to illustrate the type of data obtained from transition state analysis. The actual values would depend on the specific reactants, catalysts, and solvent conditions modeled.

Molecular Modeling and Scaffold Design for Diversity-Oriented Synthesis

This compound represents a valuable chiral scaffold for diversity-oriented synthesis (DOS). nih.gov DOS aims to create libraries of structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. The functional groups of the aminotetrahydropyranol—the secondary alcohol and the primary amine—provide two orthogonal points for chemical modification, allowing for the generation of a wide array of analogues.

Molecular modeling techniques, such as molecular docking and pharmacophore modeling, can be used to guide the design of these libraries. By docking virtual libraries of compounds based on the this compound scaffold into the active site of a biological target, potential hits can be identified and prioritized for synthesis. Pharmacophore models can be developed based on known active compounds, and these models can then be used to screen virtual libraries for molecules that possess the desired spatial arrangement of chemical features.

The inherent stereochemistry of the this compound scaffold provides a rigid framework that can be exploited to present appended functional groups in well-defined three-dimensional orientations. This pre-organization can lead to higher binding affinities and selectivities for biological targets. Computational methods can be used to explore the conformational space of different derivatives and to design molecules that are pre-disposed to adopt a bioactive conformation. researchgate.netrsc.orgconicet.gov.arpitt.eduresearchgate.netnih.gov

Scaffold Modification (Hypothetical)R¹ Group (at -OH)R² Group (at -NH₂)Target Application (Hypothetical)
Analogue 1Benzyl (B1604629)AcetylKinase Inhibition
Analogue 2p-FluorophenylBocProtease Inhibition
Analogue 3MethylSulfonylGPCR Modulation
Analogue 4HCyclopropylmethylIon Channel Modulation

Note: This table provides hypothetical examples of how the this compound scaffold could be functionalized to generate a diverse library of compounds for screening against various biological targets. The choice of R¹ and R² groups would be guided by molecular modeling studies and the specific therapeutic area of interest. ijs.sinih.govresearchgate.netnih.gov

Applications As a Versatile Chemical Scaffold and Intermediate in Academic Research Synthesis

Role in the Synthesis of Diverse Complex Organic Molecules

The inherent structural features of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol, namely its sp³-rich framework and defined stereocenters, make it an attractive starting material for the synthesis of a variety of complex organic molecules. While direct, comprehensive reports detailing its use in a wide array of natural product syntheses are still emerging, the aminotetrahydropyran motif is a recognized pharmacophore present in numerous bioactive compounds. researchgate.net The functional handles—a primary amine and a secondary alcohol—allow for sequential and regioselective modifications, paving the way for the construction of more elaborate structures.

The tetrahydropyran (B127337) ring is a common feature in many natural products, and synthetic strategies often focus on the efficient construction of this core. nih.gov The use of pre-functionalized and stereochemically defined building blocks like this compound can significantly streamline synthetic routes by embedding key functionalities and stereochemical information from the outset. This approach is particularly advantageous in diversity-oriented synthesis, where the goal is to generate libraries of complex and structurally diverse molecules for biological screening. researchgate.net

Development of Novel Heterocyclic Systems Incorporating the Aminotetrahydropyranol Core

The bifunctional nature of this compound provides a foundation for the synthesis of novel fused and spirocyclic heterocyclic systems. The amino and hydroxyl groups can participate in a variety of cyclization reactions to form new rings appended to the tetrahydropyran core.

One potential application lies in the synthesis of pyranopyrimidines, a class of fused heterocycles with established biological significance. nih.gov The amino group of the aminotetrahydropyranol could, for instance, react with a dicarbonyl compound or its equivalent, followed by intramolecular cyclization involving the hydroxyl group to form a fused pyrimidine (B1678525) ring. Such strategies are common in the synthesis of complex heterocyclic systems and offer a modular approach to novel molecular frameworks. nih.gov

Furthermore, intramolecular reactions can be envisioned to form bridged systems or other constrained bicyclic structures. The strategic placement of the amino and hydroxyl groups in a 1,3-diaxial-like conformation in one of the chair conformations of the tetrahydropyran ring can facilitate such cyclizations, leading to unique and conformationally restricted heterocyclic scaffolds.

Precursor to Stereochemically Defined Derivatives for Structure-Activity Relationship Studies

A significant application of this compound is its use as a scaffold for the synthesis of libraries of stereochemically defined derivatives for structure-activity relationship (SAR) studies. In drug discovery, understanding how modifications to a core structure affect biological activity is crucial for optimizing lead compounds.

The aminotetrahydropyran scaffold is of particular interest in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.govnih.gov While numerous heterocyclic scaffolds have been explored for DPP-4 inhibition, the aminotetrahydropyran core offers a three-dimensional structure that can be systematically modified. researchgate.netresearchgate.netbohrium.com

The primary amine of this compound can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Similarly, the hydroxyl group can be etherified, esterified, or oxidized to a ketone, providing another point of diversification. By systematically altering these functional groups and evaluating the biological activity of the resulting derivatives, researchers can build a comprehensive SAR profile. This information is invaluable for designing more potent and selective inhibitors. For example, studies on related aminocyclitol antibiotics have shown that modifications at similar positions can have a profound and often unpredictable impact on activity and target selectivity. nih.gov

Table 1: Potential Modifications of this compound for SAR Studies

Modification SiteReaction TypePotential New Functional Group
5-Amino GroupAcylationAmides, Carbamates
AlkylationSecondary and Tertiary Amines
Reductive AminationSubstituted Amines
3-Hydroxyl GroupEtherificationEthers
EsterificationEsters
OxidationKetone

Strategic Importance of Stereochemical Control in Downstream Chemical Syntheses

The predefined (3S,5R) stereochemistry of the amino and hydroxyl groups on the tetrahydropyran ring is of paramount strategic importance in downstream chemical syntheses. This fixed stereochemical arrangement can be used to control the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

For instance, the hydroxyl group at the 3-position can direct the stereoselective addition of reagents to a nearby prochiral center, such as a ketone that could be introduced at the 5-position via oxidation of the amine. Similarly, the amino group can act as a directing group in various transformations, including hydrogenations and hydroborations, leading to the formation of new stereocenters with high levels of diastereoselectivity. nih.govbohrium.com

This stereochemical influence is crucial in the synthesis of complex molecules with multiple stereocenters, such as alkaloids and other natural products. chemistryviews.orgnih.gov By starting with a stereochemically defined building block like this compound, chemists can reduce the need for chiral auxiliaries or asymmetric catalysts in later steps, leading to more efficient and atom-economical synthetic routes. The ability to predictably control the stereochemistry of the final product is a cornerstone of modern organic synthesis. researchgate.netnih.govmdpi.com

Future Directions and Emerging Research Avenues in 3s,5r 5 Amino Tetrahydro Pyran 3 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable synthetic routes is a paramount goal in modern organic chemistry. Future research in the synthesis of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol and its derivatives will likely focus on several key areas of green chemistry.

One promising approach is the expanded use of biocatalysis . Enzymes, such as transaminases, can offer high stereoselectivity in the synthesis of chiral amines, potentially simplifying multi-step synthetic sequences and reducing the need for protecting groups and harsh reagents. The direct transamination of a corresponding ketotetrahydropyran precursor could provide a more direct and sustainable route to the desired aminopyranol.

Furthermore, the principles of atom economy will drive the development of novel synthetic strategies. This includes the exploration of catalytic asymmetric methods that minimize waste by maximizing the incorporation of starting material atoms into the final product. For instance, asymmetric organocatalytic or transition-metal-catalyzed reactions could be employed to construct the chiral tetrahydropyran (B127337) ring with high enantiomeric and diastereomeric control.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

StrategyKey AdvantagesPotential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Enzyme stability and availability, substrate scope limitations.
Asymmetric Catalysis High efficiency and selectivity, potential for scalability.Catalyst cost and sensitivity, optimization of reaction conditions.
Renewable Feedstocks Reduced reliance on fossil fuels, improved environmental profile.Availability and cost of starting materials, development of efficient conversion pathways.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the future of this compound chemistry lies in the exploration of its reactivity to generate diverse libraries of novel compounds. The inherent functionality of the molecule, with its amino and hydroxyl groups, as well as the tetrahydropyran ring, provides multiple handles for chemical modification.

A key area of future research will be the development of selective C-H functionalization methods. nih.govnih.gov Directing-group-assisted or transition-metal-catalyzed C-H activation could allow for the precise installation of various substituents on the tetrahydropyran ring, providing access to previously inaccessible chemical space. nih.govnih.gov This would enable the synthesis of highly substituted aminotetrahydropyrans with tailored properties. nih.gov

The amino and hydroxyl groups also offer opportunities for a wide range of derivatization reactions. Future work will likely involve the development of novel methods for N- and O-functionalization to introduce diverse functionalities, such as aromatic rings, heterocyclic systems, and other pharmacophorically relevant groups. These transformations will be crucial for exploring the structure-activity relationships of new derivatives.

Furthermore, the exploration of ring-opening and ring-transformation reactions of the tetrahydropyran core could lead to the discovery of entirely new molecular scaffolds. Under specific conditions, the inherent strain and reactivity of the heterocyclic ring can be harnessed to generate novel linear or alternative cyclic structures, further expanding the chemical diversity accessible from this starting material.

Advanced Computational Design and Optimization for Next-Generation Scaffold Development

Computational chemistry is poised to play an increasingly integral role in the design and optimization of novel scaffolds derived from this compound. In silico methods can significantly accelerate the drug discovery process by predicting the properties of virtual compounds before their synthesis, thereby saving time and resources.

Molecular docking studies will be instrumental in designing derivatives with enhanced binding affinity and selectivity for specific biological targets. nih.govmdpi.comrjsocmed.comnih.gov By modeling the interactions between potential ligands and the active site of a protein, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial for understanding the relationship between the chemical structure of aminopyranol derivatives and their biological activity. nih.govresearchgate.net These models can identify key structural features that contribute to potency and can guide the design of new analogues with improved properties.

Moreover, advanced computational techniques such as molecular dynamics simulations can provide insights into the conformational preferences and dynamic behavior of these molecules, which is critical for understanding their interaction with biological macromolecules. nih.gov The use of these computational tools will enable a more rational and targeted approach to the development of next-generation scaffolds based on the this compound core. chemrxiv.orgresearchgate.net

Table 2: Application of Computational Tools in Scaffold Development

Computational MethodApplicationExpected Outcome
Molecular Docking Predicting binding modes and affinities of derivatives to target proteins.Prioritization of synthetic targets with high predicted potency.
QSAR Correlating structural features with biological activity.Design of new analogues with improved activity profiles.
Molecular Dynamics Simulating the dynamic behavior of molecules and their complexes.Understanding of conformational preferences and binding stability.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound and its derivatives into automated and high-throughput synthesis platforms represents a significant step towards accelerating the discovery of new bioactive compounds. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically increasing the efficiency of the drug discovery process.

Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention, allowing for the rapid generation of a diverse range of analogues. nih.govnih.gov This is particularly valuable for exploring the chemical space around the aminotetrahydropyran scaffold. The development of robust and versatile synthetic methodologies that are amenable to automation will be a key focus of future research.

High-throughput screening (HTS) techniques allow for the rapid biological evaluation of large numbers of compounds. By combining automated synthesis with HTS, researchers can quickly identify "hit" compounds with promising biological activity from large libraries of derivatives. This integrated approach significantly shortens the timeline for lead identification and optimization.

Flow chemistry is another emerging technology that offers several advantages for the synthesis of pharmaceutical intermediates, including improved safety, scalability, and reaction control. nih.gov The development of continuous flow processes for the synthesis and derivatization of this compound could lead to more efficient and scalable manufacturing processes for any resulting drug candidates.

The convergence of these technologies will undoubtedly pave the way for a new era of efficiency and innovation in the exploration of the chemical and biological potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,5R)-5-Amino-tetrahydro-pyran-3-ol to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective enzymatic methods to preserve the (3S,5R) configuration. Protecting groups like tert-butoxycarbonyl (Boc) can prevent racemization during amine functionalization. Purification via chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Monitoring by optical rotation or chiral stationary-phase chromatography is critical .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY correlations to confirm spatial arrangement of substituents.
  • X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis.
  • Circular Dichroism (CD) : Matches experimental CD spectra with computational predictions (e.g., time-dependent DFT) to validate stereochemistry .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Pre-purify via lyophilization to remove residual solvents. Stability tests (TGA/DSC) indicate decomposition thresholds, while periodic HPLC checks monitor degradation .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and solvent systems (e.g., DMSO concentration).
  • Structural verification : Confirm derivative purity (>95% by LC-MS) and stereochemistry (via X-ray or ECD).
  • Meta-analysis : Cross-reference data with structural analogs (e.g., ’s tetrahydro-pyran-triol derivatives) to identify substituent-dependent trends .

Q. What computational strategies are effective for modeling this compound’s interactions with glycosidase enzymes?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina or Discovery Studio ( ) to predict binding poses in enzyme active sites.
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study transition states in enzymatic hydrolysis .

Q. How can enantiomeric impurities in this compound impact pharmacological studies, and how are they quantified?

  • Methodological Answer : Even 1-2% impurities (e.g., 3R,5S enantiomer) can alter target binding kinetics. Quantify via:

  • Chiral GC-MS : Baseline separation using β-cyclodextrin columns.
  • Enzymatic assays : Enantiomer-specific enzyme inhibition (e.g., α-glucosidase) to correlate activity with purity .

Data Contradiction Analysis

Q. Why do solubility studies of this compound report discrepancies in polar vs. non-polar solvents?

  • Methodological Answer : Variations arise from:

  • Crystallinity : Amorphous vs. crystalline forms (confirmed by PXRD).
  • Ionization state : Adjust pH to stabilize zwitterionic forms (amine and hydroxyl groups).
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the glycosidase inhibition potential of this compound?

  • Methodological Answer :

  • α-Glucosidase/α-Mannosidase assays : Measure IC50_{50} using p-nitrophenyl glycoside substrates.
  • Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Structural analogs : Compare with ’s derivatives to establish SAR for hydroxyl/amine positioning .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H)≥98% ee
Melting PointDSC152-154°C (decomposition)
Aqueous Solubility (25°C)Shake-flask + UV/Vis12.8 mg/mL (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.